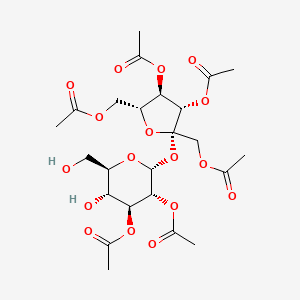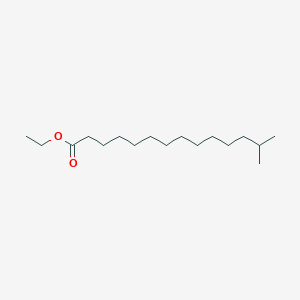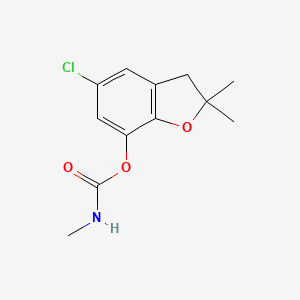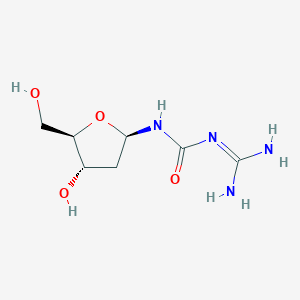
Decitabine Deformyl Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decitabine deformyl impurity is a byproduct formed during the synthesis and degradation of decitabine, a cytidine analog used primarily in the treatment of myelodysplastic syndromes and acute myeloid leukemia . Decitabine acts as a nucleic acid synthesis inhibitor and is known for its instability in aqueous solutions, leading to the formation of various impurities, including the deformyl impurity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decitabine involves several steps, including the protection of hydroxyl groups, glycosylation, and deprotection . During these processes, impurities such as the deformyl impurity can form due to hydrolytic degradation . The synthetic route typically involves the following steps:
Protection of Hydroxyl Groups: Protecting groups are added to the hydroxyl groups of the starting material to prevent unwanted reactions.
Glycosylation: The protected nucleoside is glycosylated to form the desired nucleoside analog.
Deprotection: The protecting groups are removed to yield the final product, decitabine.
Industrial Production Methods
In industrial settings, decitabine is produced as a lyophilized powder to enhance its stability . The production process involves the following steps:
Synthesis: The synthetic route described above is followed to produce decitabine.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Lyophilization: The purified product is lyophilized to remove water and prevent hydrolytic degradation.
Chemical Reactions Analysis
Types of Reactions
Decitabine deformyl impurity can undergo various chemical reactions, including:
Oxidation: Decitabine can undergo oxidation reactions, leading to the formation of oxidized impurities.
Substitution: Substitution reactions can occur, where functional groups in decitabine are replaced by other groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Various nucleophiles or electrophiles depending on the reaction.
Major Products Formed
The major products formed from these reactions include:
Deformyl Impurity: Formed through hydrolysis.
Oxidized Impurities: Formed through oxidation.
Substituted Products: Formed through substitution reactions.
Scientific Research Applications
Decitabine deformyl impurity has several scientific research applications, including:
Mechanism of Action
The mechanism of action of decitabine deformyl impurity involves the following steps:
Formation: The impurity is formed through hydrolytic degradation of decitabine.
Interaction with DNA: Similar to decitabine, the deformyl impurity can be incorporated into DNA, leading to the inhibition of DNA methyltransferase.
DNA Hypomethylation: The inhibition of DNA methyltransferase results in DNA hypomethylation, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Azacitidine: Another cytidine analog used in the treatment of myelodysplastic syndromes.
Guadecitabine: A prodrug of decitabine with improved stability.
Uniqueness
Decitabine deformyl impurity is unique due to its specific formation pathway and its impact on the stability and efficacy of decitabine . Unlike other impurities, the deformyl impurity is formed primarily through hydrolytic degradation, making it a significant concern in the formulation and storage of decitabine .
Properties
CAS No. |
69304-65-0 |
|---|---|
Molecular Formula |
C7H14N4O4 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C7H14N4O4/c8-6(9)11-7(14)10-5-1-3(13)4(2-12)15-5/h3-5,12-13H,1-2H2,(H5,8,9,10,11,14)/t3-,4+,5+/m0/s1 |
InChI Key |
VGUQMXPKKFTIJO-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1NC(=O)N=C(N)N)CO)O |
Canonical SMILES |
C1C(C(OC1NC(=O)N=C(N)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13415378.png)
![Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate](/img/structure/B13415381.png)
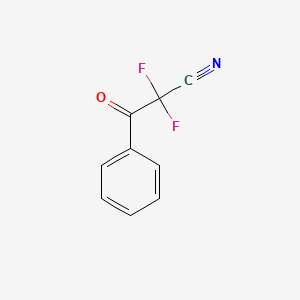
![9-((3aR,4R,6S,6aS)-6-(((3-aminopropyl)thio)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B13415405.png)
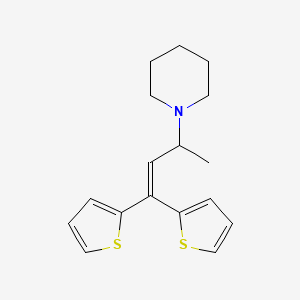
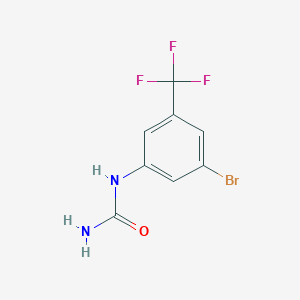
![4-[[(Methylphenylamino)mehtylene]amino]-benzoic acid](/img/structure/B13415418.png)
![disodium;(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415423.png)
![[4-[(2,3-Dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-fluorobenzoate](/img/structure/B13415429.png)

![2-[(2R,3S,4S,5R)-2,4-dihydroxy-6-[(1R)-1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B13415445.png)
